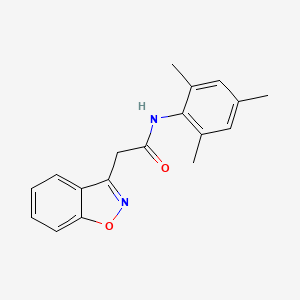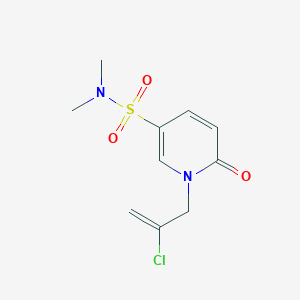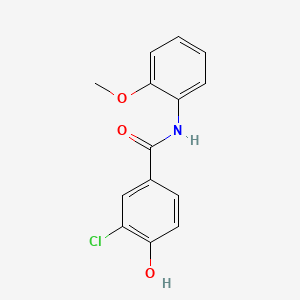
2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide, also known as BTA-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTA-1 is a benzoxazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
作用機序
The exact mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. This compound has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, this compound has also been shown to exhibit a range of other biochemical and physiological effects. These include:
- Antioxidant activity: this compound has been shown to scavenge free radicals and protect against oxidative stress.
- Anti-inflammatory activity: this compound has been shown to reduce inflammation in a variety of tissues, including the brain, liver, and kidneys.
- Anti-cancer activity: this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
- Anti-diabetic activity: this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
実験室実験の利点と制限
2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has several advantages as a research tool. It is relatively easy to synthesize and has been shown to be safe and well-tolerated in animal studies. However, there are also limitations to its use. This compound is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide. These include:
- Further investigation of the mechanism of action of this compound, including its interactions with specific molecular targets.
- Development of water-soluble derivatives of this compound to improve its bioavailability and ease of administration.
- Exploration of the potential therapeutic applications of this compound in a variety of disease states, including neurodegenerative diseases, cancer, and diabetes.
- Investigation of the potential use of this compound as a tool for studying the role of oxidative stress and inflammation in disease pathogenesis.
Conclusion
In conclusion, this compound is a promising compound with a range of potential applications in scientific research. Its neuroprotective, antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic effects make it a valuable tool for investigating a variety of disease states. While there are limitations to its use, further research on this compound has the potential to yield important insights into the molecular mechanisms underlying disease pathogenesis.
合成法
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide involves the reaction of 2-aminobenzoic acid with 2,4,6-trimethylphenyl isocyanate in the presence of a base catalyst. The resulting intermediate is then treated with acetic anhydride to yield the final product, this compound.
科学的研究の応用
2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where this compound has been shown to exhibit neuroprotective effects. Specifically, this compound has been shown to protect against oxidative stress-induced neuronal damage and reduce inflammation in the brain.
特性
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-8-12(2)18(13(3)9-11)19-17(21)10-15-14-6-4-5-7-16(14)22-20-15/h4-9H,10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDFCUVQLTUZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=NOC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)
![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)



![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)
![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)
![N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide](/img/structure/B7468154.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)

![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione](/img/structure/B7468169.png)

![4-methyl-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7468197.png)